Favipiravir

COVID-19 SARS-CoV-2 antiviral potency

Favipiravir (T-705) is the definitive RdRp inhibitor for influenza antiviral resistance research. Unlike oseltamivir or baloxavir, it retains full efficacy against NA-R152K and PA-I38T resistant mutants via its dual mechanism—competitive RdRp inhibition combined with lethal mutagenesis (G→A/C→T transversions). With 97.6% oral bioavailability and a selectivity index >6.46 (CC50 >400 μM), it offers the widest therapeutic window among orthomyxovirus inhibitors, minimizing cytotoxicity-driven false positives in HTS programs. Its inability to select for resistance mutations during serial passage makes it indispensable for viral evolution and error catastrophe studies.

Molecular Formula C5H4FN3O2
Molecular Weight 157.10 g/mol
CAS No. 259793-96-9
Cat. No. B1662787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFavipiravir
CAS259793-96-9
SynonymsFavipiravir;  T705;  T-705;  T 705;  Avigan;  259793-96-9;  6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide;  6-Fluoro-3-hydroxy-2-pyrazinecarboxamide;  T 705 (Pharmaceutical)
Molecular FormulaC5H4FN3O2
Molecular Weight157.10 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)C(=O)N)F
InChIInChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
InChIKeyZCGNOVWYSGBHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Orange Solid
Solubilityslightly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Favipiravir (CAS 259793-96-9) Procurement Guide: Comparator-Based Evidence for Scientific Selection


Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is an orally bioavailable pyrazinecarboxamide antiviral that functions as a prodrug, converted intracellularly to its active triphosphate metabolite (favipiravir-RTP) [1]. It acts as a pseudo-purine nucleotide analog that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and a broad spectrum of other RNA viruses [2][3]. The absolute oral bioavailability is reported at 97.6% [4]. Unlike neuraminidase inhibitors (oseltamivir, zanamivir) or M2 channel blockers (amantadine), favipiravir directly targets the viral polymerase complex, a mechanism that underpins its activity against strains resistant to conventional anti-influenza agents [5].

Favipiravir Scientific Selection: Why In-Class Substitution with Remdesivir, Ribavirin, or Neuraminidase Inhibitors is Not Straightforward


Despite sharing a broad-spectrum RNA virus inhibition profile with agents like ribavirin and remdesivir, favipiravir cannot be trivially substituted without compromising experimental or therapeutic outcomes [1]. The compound exhibits virus family-dependent potency differences: remdesivir demonstrates superior potency in coronavirus and filovirus models, while favipiravir displays the widest therapeutic window in orthomyxovirus (influenza) assays [2]. Furthermore, favipiravir's unique dual mechanism—acting as both a competitive inhibitor of RdRp and a lethal mutagen via induction of G→A and C→T transversion mutations—confers a distinct resistance profile compared to neuraminidase inhibitors (oseltamivir) and cap-dependent endonuclease inhibitors (baloxavir) [3]. Critically, favipiravir retains activity against influenza strains harboring oseltamivir-resistance (NA-R152K) and baloxavir-resistance (PA-I38T) mutations, whereas oseltamivir and baloxavir fail to suppress replication of these variants [4]. These differential profiles necessitate evidence-based selection criteria, as detailed in the quantitative comparisons below.

Favipiravir Comparator Evidence: Quantitative Differentiation vs. Remdesivir, Ribavirin, Oseltamivir, and Baloxavir


Favipiravir vs. Remdesivir and Chloroquine: In Vitro Anti-SARS-CoV-2 EC50 Comparison

In Vero E6 cells infected with SARS-CoV-2 (MOI = 0.05), favipiravir demonstrated an EC50 of 61.88 μM, which is substantially higher (indicating lower potency) than remdesivir (EC50 = 0.77 μM) and chloroquine (EC50 = 1.13 μM) [1]. This quantitative difference defines favipiravir's position as a less potent option against SARS-CoV-2 in vitro, requiring higher concentrations for antiviral effect.

COVID-19 SARS-CoV-2 antiviral potency

Favipiravir vs. Ribavirin and Remdesivir: Virus Family-Specific Potency and Therapeutic Window

A comprehensive pan-viral efficacy analysis across seven virus families quantified median EC50 values and therapeutic windows [1]. Remdesivir was most potent in coronavirus models, while favipiravir exhibited the widest therapeutic window in orthomyxovirus (influenza) assays [1]. The selectivity index (SI = CC50/EC50) of favipiravir is reported as >6.46 with CC50 >400 μM [2]. In mammalian cell lines including MDCK, Vero, HEL, A549, HeLa, and HEp-2 cells, favipiravir shows no cytotoxicity at concentrations up to 1,000 μg/mL .

broad-spectrum antiviral virus family therapeutic index

Favipiravir vs. Oseltamivir and Baloxavir: In Vivo Efficacy Against Drug-Resistant Influenza in Mice

In a mouse model of lethal influenza A(H1N1)pdm09 infection, favipiravir treatment protected mice from death caused by wild-type virus as well as mutants harboring NA-R152K (oseltamivir-resistant), PA-I38T (baloxavir-resistant), and the double mutant (NA-R152K/PA-I38T) [1]. In contrast, oseltamivir treatment failed to protect against the NA-R152K mutant and the double mutant, while baloxavir failed to protect against the PA-I38T and double mutant viruses [1]. Favipiravir treatment protected mice from lethal infection with all viruses tested, whereas oseltamivir treatment did not protect at all [1].

influenza drug resistance in vivo efficacy

Favipiravir vs. Baloxavir, Oseltamivir, and Amantadine: Comparative Efficacy Against Highly Pathogenic Avian Influenza A(H5N1) in Mice

In a mouse model of lethal A(H5N1) clade 2.3.4.4b infection, baloxavir (≥10 mg/kg, single dose) provided 100% survival protection and significantly reduced viral titers in both lungs and brain [1]. Oseltamivir (≥100 mg/kg/day for 5 days) provided limited survival benefit and failed to prevent neuroinvasion [1]. Favipiravir (≥100 mg/kg/day for 5 days) provided partial protection but did not reduce viral titers in lungs or brain [1]. Amantadine provided no benefit [1].

avian influenza H5N1 in vivo comparative efficacy

Favipiravir Resistance Profile: Failure to Select Resistant Variants During Serial Passage vs. Known Resistance Mutations

Under serial passage in MDCK cells with favipiravir selection pressure, no specific resistance mutations emerged in PB1, PB2, PA, or NP proteins, and no T-705-resistant variants were selected [1]. Instead, treatment induced a lethal mutagenesis mechanism characterized by enrichment of G→A and C→T transversion mutations and increased overall mutation frequency, generating nonviable viral phenotypes [1]. However, the PB1 K229R mutation has been identified as conferring favipiravir resistance in certain influenza strains, with the K229R mutant showing resistance compared to wild-type in a replicon system [2].

antiviral resistance lethal mutagenesis viral evolution

Favipiravir vs. T-1105 and T-1106: Comparative Anti-Influenza Potency in the Pyrazinecarboxamide Class

Among the pyrazinecarboxamide derivatives, favipiravir (T-705), T-1105, and T-1106 were all discovered as candidate antiviral drugs [1]. For influenza A (H1N1) viruses, favipiravir demonstrates IC50 values ranging from 0.03-0.20 µg/mL for H1N1, 0.01-0.30 µg/mL for H2N2, 0.08-0.48 µg/mL for H3N2, and 0.14-0.15 µg/mL for H4N2 . T-1105 and T-1106 exhibit comparable or slightly reduced potency across various RNA virus families, with favipiravir generally showing the most favorable overall profile [1].

structure-activity relationship influenza IC50

Favipiravir Optimal Research Applications: Evidence-Based Use Cases for Scientific and Industrial Procurement


Influenza Drug Resistance Screening and Mechanism-of-Action Studies

Based on direct head-to-head evidence demonstrating favipiravir's complete protection against oseltamivir-resistant (NA-R152K) and baloxavir-resistant (PA-I38T) influenza strains in mice, while oseltamivir and baloxavir each fail against their respective resistance mutants [1], favipiravir is the optimal tool compound for influenza antiviral resistance research. Its dual mechanism—competitive RdRp inhibition combined with lethal mutagenesis—provides a distinct pharmacological profile for studying viral evolution under drug pressure and for screening next-generation polymerase inhibitors.

Broad-Spectrum Antiviral Screening in Orthomyxovirus-Focused Programs

Cross-study comparative analysis reveals that favipiravir exhibits the widest therapeutic window in orthomyxovirus (influenza) assays compared to remdesivir and ribavirin [2]. With a selectivity index >6.46 and CC50 >400 μM [3], favipiravir offers superior safety margins for high-throughput influenza antiviral screening campaigns, reducing the risk of cytotoxicity-driven false positives that may occur with narrower-therapeutic-window alternatives.

Lethal Mutagenesis and Viral Error Catastrophe Research

Favipiravir's unique ability to induce lethal mutagenesis—enrichment of G→A and C→T transversion mutations without selecting for specific resistance mutations during serial passage—is quantitatively documented [4]. This property makes favipiravir an indispensable research reagent for studying viral error catastrophe, quasispecies dynamics, and the evolutionary biology of RNA viruses, applications for which oseltamivir, baloxavir, and amantadine are mechanistically unsuitable.

Pharmacokinetic and Tissue Distribution Studies in Viral Infection Models

Favipiravir's 97.6% oral bioavailability and complex, nonlinear, time- and dose-dependent pharmacokinetics [5] provide a well-characterized PK/PD platform for antiviral development. Studies in infected hamsters demonstrate that active viral infection alters favipiravir absorption, elimination, and biodistribution [6], making it a valuable model compound for investigating infection-induced PK changes—a consideration critical for designing in vivo efficacy studies of novel RNA virus therapeutics.

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